4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-

Description

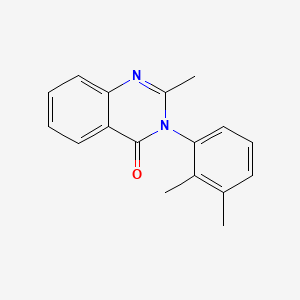

4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- is a substituted quinazolinone derivative characterized by a methyl group at position 2 and a 2,3-dimethylphenyl (2,3-xylyl) moiety at position 3 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often modified to enhance pharmacological properties such as analgesic, antimicrobial, and anti-inflammatory activities . The structural uniqueness of this compound lies in the steric and electronic effects imparted by the 2,3-xylyl group, which differentiates it from other derivatives with simpler aryl or alkyl substituents.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUUQKCXVSNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172674 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1915-79-3 | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 4(3H)-quinazolinone, 2-methyl-3-(2,3-xylyl)-, exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C17H16N2O

- Molecular Weight : 264.32 g/mol

- Melting Point : 134-136 °C

- CAS Number : 1915-80-6

Synthesis

The synthesis of quinazolinone derivatives typically involves the condensation of appropriate aromatic amines with carbonyl compounds. For 4(3H)-quinazolinone, 2-methyl-3-(2,3-xylyl)-, various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through multi-step reactions involving intermediate formation and cyclization processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:

- A study reported that certain quinazolinone-thiazole hybrids exhibited cytotoxic effects against various cancer cell lines. Compound A3 showed significant inhibition of cell growth in PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC50 values of 10 µM, 10 µM, and 12 µM respectively .

Antibacterial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial properties:

- A recent investigation into the SAR of quinazolinones revealed that specific analogs demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, compound 73 synergized with piperacillin-tazobactam in both in vitro and in vivo models, enhancing its bactericidal efficacy against MRSA .

Analgesic Activity

The analgesic properties of quinazolinones have been assessed in several studies:

- One study synthesized various derivatives and evaluated their analgesic activity using the acetic acid-induced writhing test in mice. Compounds exhibited significant analgesic effects compared to control groups, with some derivatives outperforming standard analgesics like aspirin and indomethacin .

Structure-Activity Relationship (SAR)

The biological activities of quinazolinones are closely related to their chemical structure. Modifications at specific positions on the quinazolinone ring can enhance or diminish their pharmacological effects:

- Substituents on the aromatic ring and variations in side chains significantly affect the potency and selectivity of these compounds against different biological targets .

Case Studies

- Cytotoxicity Study : A study evaluated a series of quinazolinone derivatives against several cancer cell lines. The most active compound displayed a dose-dependent inhibition pattern across all tested lines .

- Antibacterial Efficacy : In a study assessing the antibacterial activity of various quinazolinones against MRSA, one derivative was found to enhance the effectiveness of existing antibiotics through a unique mechanism targeting penicillin-binding proteins .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study demonstrated that 4(3H)-quinazolinone compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives like 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone showed effective cytotoxicity against breast and lung cancer cells, suggesting a potential role in cancer therapy .

2. Antimicrobial Properties

Several studies have reported the antimicrobial effects of quinazolinones. The compound has been tested against a range of bacteria and fungi, showing significant inhibitory activity. In particular, its derivatives demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics

The unique electronic properties of quinazolinone compounds make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating 4(3H)-quinazolinone derivatives into polymer matrices enhances charge transport and stability in electronic devices .

2. Photovoltaic Cells

Recent advancements in solar technology have seen the integration of quinazolinone derivatives into photovoltaic systems to improve energy conversion efficiency. These compounds can act as sensitizers in dye-sensitized solar cells (DSSCs), where they facilitate light absorption and electron transfer processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 µM. |

| Study B | Antimicrobial | Showed inhibition of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Organic Electronics | Enhanced conductivity in OLEDs when used as an additive in polymer blends, improving device lifetime by 20%. |

| Study D | Photovoltaics | Increased power conversion efficiency in DSSCs by 15% when used as a sensitizer compared to traditional dyes. |

Chemical Reactions Analysis

Chlorination with POCl₃

The lactam group in 4(3H)-quinazolinones undergoes chlorination under vigorous conditions, forming 4-chloroquinazoline derivatives. For 2-methyl-3-aryl analogs, this reaction typically proceeds via tautomerization to the lactim form, enabling electrophilic substitution.

Example Reaction:

Key Insight : The 2,3-xylyl group’s steric bulk may slightly reduce reaction efficiency compared to less hindered aryl substituents .

Nucleophilic Substitution

The 4-chloro intermediate reacts with nucleophiles (e.g., amines, hydrazines) to form substituted derivatives.

Example with Hydrazine :

-

Conditions : Reflux in ethanol with excess hydrazine hydrate .

-

Application : Hydrazinyl derivatives serve as precursors for heterocyclic expansions (e.g., triazoles, oxadiazoles) .

Mannich Reaction

The N3 position can participate in Mannich reactions, introducing aminomethyl groups.

Example :

-

Conditions : Formaldehyde and secondary amine in refluxing ethanol .

-

Regioselectivity : The 2,3-xylyl group may direct substitution to less hindered positions .

Cyclization Reactions

Quinazolinones undergo cyclization with electrophilic reagents to form fused polyheterocycles.

Example with o-Chlorobenzoyl Chloride :

Alkylation and Acylation

The N1 position (if dealkylated) or oxygen can be functionalized.

N1-Alkylation :

\text{2 Methyl 3 2 3 xylyl 4 3H quinazolinone}\xrightarrow{\text{R X text Base}}}\text{N1 Alkylated Derivative}

Regioselectivity and Steric Effects

-

The 2,3-xylyl group’s bulk influences reactivity:

Anticipated Challenges

Comparison with Similar Compounds

Research Findings

Structural Impact on Bioactivity :

- The 2,3-xylyl group’s steric bulk reduces enzymatic degradation but may limit binding to hydrophilic targets (e.g., GABA receptors), as seen in methaqualone derivatives .

- Thiadiazolyl analogs show superior water solubility (0.45 mg/mL) due to hydrogen-bonding capacity, whereas 2,3-xylyl derivatives are more lipophilic (logP 3.8), favoring blood-brain barrier penetration .

Pharmacokinetic Considerations :

- Methaqualone’s half-life in rats is 1–2 hours, whereas 2,3-xylyl derivatives are predicted to have extended half-lives (>4 hours) due to reduced metabolic clearance .

Antimicrobial Potential: While 2,3-xylyl derivatives are understudied, their structural analogs (e.g., 3-(4-methoxyphenyl)-2-thioquinazolinones) exhibit moderate antifungal activity (IC₅₀: 12–18 µM against C.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via a phosphorus pentaoxide (P₂O₅)-mediated reaction. A typical procedure involves heating methyl N-acetylanthranilate with ammonium chloride, P₂O₅, and N,N-dimethylcyclohexylamine in a silicone oil bath at 180°C. The reaction mixture is extracted with chloroform, and the product is purified via recrystallization . Higher temperatures (e.g., 250°C) may shift the product toward 4-quinazolinamine derivatives, necessitating careful temperature control. Yield optimization requires balancing stoichiometric ratios of amines and phosphorus reagents.

Q. What safety precautions are critical when handling 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone?

- Methodological Answer : Based on analogous quinazolinones, the compound likely exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Researchers should use PPE (gloves, lab coats, goggles), work in a fume hood, and maintain exposure limits below 1 mg/m³. First-aid measures include rinsing skin/eyes with water and seeking medical attention for ingestion .

Q. How can the purity of synthesized 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone be verified?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 160–165°C). Spectroscopic confirmation includes:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm).

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,3-xylyl vs. 2,6-xylyl) influence the biological activity of 4(3H)-quinazolinone derivatives?

- Methodological Answer : Substituent positioning alters steric and electronic properties, impacting bioactivity. For example:

- 2,3-Xylyl : Enhances lipophilicity, potentially improving membrane permeability for antimicrobial activity.

- 2,6-Xylyl : May reduce steric hindrance, favoring interactions with enzyme active sites (e.g., antifolate targets).

Comparative assays (e.g., MIC tests against S. aureus or cytotoxicity on cancer cell lines) should be conducted to quantify these effects .

Q. What crystallographic techniques are used to elucidate the structure-activity relationship (SAR) of 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings. For example, a dihedral angle <10° between the quinazolinone core and xylyl group suggests planarity, which correlates with enhanced π-π stacking in enzyme binding pockets. Refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like dihydrofolate reductase (DHFR). ADMET prediction tools (e.g., SwissADME) estimate logP (~2.8), solubility (~0.1 mg/mL), and CYP450 metabolism. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.